KCa2 channel modulator 1
Description
Overview of KCa2 Channel Family Members
The KCa2 channel family is characterized by its molecular diversity, with distinct genetic origins and functional properties among its subtypes.
The KCa2 channels are encoded by a family of four genes in mammals, designated KCNN1 through KCNN4. acs.orgmdpi.com The first three genes, KCNN1, KCNN2, and KCNN3, give rise to the three subtypes of small-conductance (SK) channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), respectively. nih.govacs.org The fourth gene, KCNN4, encodes the intermediate-conductance KCa3.1 channel (also known as IK or SK4), which is structurally and functionally related to the KCa2 channels. mdpi.comfsu.edu
Functional KCa2 channels are assembled as tetramers, with each of the four alpha subunits comprising six transmembrane segments (S1-S6). fsu.edumdpi.com The pore-forming loop, which determines the channel's selectivity for potassium ions, is located between the S5 and S6 segments. mdpi.comchapman.edu A key feature of these channels is the calmodulin (CaM) binding domain located on the intracellular C-terminus. nih.gov Calmodulin is a calcium-binding protein that is constitutively associated with the channel and acts as the Ca2+ sensor; the binding of Ca2+ to calmodulin induces a conformational change that opens the channel pore. nih.govresearchgate.net
Table 1: The KCNN Gene Family and Corresponding KCa2 Channel Subtypes
| Gene Name | Channel Subtype | Aliases | Primary Tissue Distribution (selected) |
|---|---|---|---|
| KCNN1 | KCa2.1 | SK1 | Brain, bronchial epithelium. acs.orgchapman.edunih.gov |
| KCNN2 | KCa2.2 | SK2 | Brain (hippocampus, cortex), heart, lungs, trachea. nih.govchapman.edunih.gov |
| KCNN3 | KCa2.3 | SK3 | Brain (basal ganglia, thalamus), lungs, trachea, pulmonary artery. chapman.edunih.gov |
While all KCa2 channels are activated by submicromolar concentrations of intracellular Ca2+, there are functional distinctions among the subtypes. frontiersin.org These differences are evident in their biophysical properties, tissue distribution, and sensitivity to pharmacological agents.
One of the most well-characterized distinctions lies in their sensitivity to apamin (B550111), a neurotoxin derived from bee venom. nih.gov Homomeric KCa2.2 channels exhibit the highest sensitivity to apamin, being blocked at picomolar concentrations (EC50 of 40–70 pM). royalsocietypublishing.orgnih.gov KCa2.3 channels show intermediate sensitivity (EC50 of 0.6–6 nM), while KCa2.1 channels are the least sensitive, requiring higher nanomolar concentrations for blockage (EC50 of 1–10 nM). royalsocietypublishing.orgnih.gov
The subtypes also exhibit distinct expression patterns within the brain and other tissues, suggesting specialized physiological roles. For instance, KCa2.1 and KCa2.2 channels are highly expressed in the hippocampus and cerebral cortex, while KCa2.3 channels are more prominent in the basal ganglia, thalamus, and brain stem nuclei. nih.gov In dopaminergic neurons, KCa2.2-containing channels are primarily responsible for the precision of action potential timing, whereas KCa2.3-containing channels are more involved in regulating action potential frequency. frontiersin.org
Fundamental Physiological Roles of KCa2 Channels
KCa2 channels are integral to cellular function, primarily through their ability to regulate electrical activity and participate in calcium signaling.
A primary function of KCa2 channels in excitable cells, such as neurons, is to mediate the afterhyperpolarization (AHP) that follows an action potential. frontiersin.orgfrontiersin.org Specifically, they are responsible for the medium-duration component of the AHP (mAHP). nih.govfrontiersin.org When an action potential fires, there is an influx of Ca2+ into the cell. This rise in intracellular Ca2+ activates nearby KCa2 channels, leading to an outflow of K+ ions. This potassium efflux hyperpolarizes the membrane, making it more difficult for a subsequent action potential to be initiated. frontiersin.org By contributing to the AHP, KCa2 channels act as crucial regulators of neuronal firing patterns, influencing the frequency and precision of action potentials. frontiersin.orgresearchgate.net This function is critical in various brain regions, including the hippocampus, cerebellum, and midbrain, for processes such as motor coordination and rhythmic firing. nih.gov
KCa2 channels are key components of intracellular calcium signaling networks. chapman.edu They act as a negative feedback mechanism on Ca2+ influx. nih.gov In dendritic spines of neurons, for example, KCa2 channels are often located near NMDA receptors, which are permeable to Ca2+. frontiersin.org When NMDA receptors are activated during synaptic transmission, the resulting Ca2+ influx activates KCa2 channels. The subsequent hyperpolarization can reduce the driving force for further Ca2+ entry, thereby dampening the excitatory signal. frontiersin.org
In non-excitable cells like epithelial cells, the activation of KCa2 channels can paradoxically enhance Ca2+ signaling. chapman.edu By hyperpolarizing the membrane, they increase the electrical gradient for Ca2+ to enter through non-voltage-gated channels, thus sustaining or amplifying the Ca2+ signal. chapman.edu This mechanism is important for processes such as regulating ciliary beat frequency in airway epithelial cells. mdpi.comchapman.edu
Historical Development of KCa2 Channel Modulators in Research
The study of KCa2 channels has been greatly advanced by the development of pharmacological tools to modulate their activity. Historically, research relied heavily on natural toxins. Apamin was one of the first and most specific blockers identified, allowing researchers to distinguish KCa2-mediated currents from other potassium currents and to begin to parse the roles of the different subtypes based on their differential apamin sensitivity. frontiersin.orgroyalsocietypublishing.org
In the mid-1990s, the cloning of the KCa2 channel genes opened the door to more targeted research and the development of synthetic modulators. fsu.edu One of the earliest identified positive modulators was 1-EBIO, which was found to activate all KCa2 subtypes, albeit with a preference for KCa3.1. nih.govnih.gov Subsequently, other compounds like chlorzoxazone, a centrally acting muscle relaxant, were also identified as positive modulators. nih.gov
The quest for subtype-selective modulators has been a major focus of modern research. The development of compounds like CyPPA, which selectively activates KCa2.2 and KCa2.3 over KCa2.1, represented a significant step forward. nih.gov More recently, structure-activity relationship studies have led to the generation of highly potent and selective modulators. A notable example from this research is a compound referred to as "KCa2 channel modulator 1" (also known as compound 2o in the primary literature). medchemexpress.com This molecule is a potent, subtype-selective positive modulator that potentiates human KCa2.3 channels with an EC50 value of 0.19 µM and the rat KCa2.2 channel subtype with an EC50 of 0.99 µM. medchemexpress.combiocat.com The development of such precise tools is crucial for dissecting the specific physiological and pathological roles of individual KCa2 channel subtypes.
Table 2: Key Research Modulators of KCa2 Channels
| Compound Name | Type of Modulation | Subtype Selectivity | Historical Significance |
|---|---|---|---|
| Apamin | Negative (Blocker) | KCa2.2 > KCa2.3 > KCa2.1 royalsocietypublishing.orgnih.gov | A foundational tool from bee venom for identifying and classifying KCa2 channels. frontiersin.orgnih.gov |
| 1-EBIO | Positive | Activates all KCa2 subtypes; also KCa3.1. nih.govnih.gov | An early synthetic positive modulator used extensively in research. nih.gov |
| NS309 | Positive | Activates all KCa2 subtypes; also KCa3.1. nih.gov | A potent positive modulator used to study the therapeutic potential of KCa2 activation. nih.gov |
| CyPPA | Positive | KCa2.2 and KCa2.3 selective. nih.gov | An early example of a synthetic subtype-selective positive modulator. nih.gov |
| This compound (compound 2o) | Positive | Potent activator of KCa2.3 and KCa2.2. medchemexpress.combiocat.com | A recent, potent, and subtype-selective modulator developed through structure-activity relationship studies. medchemexpress.com |
Rationale for Investigating this compound
The investigation into this compound is driven by the therapeutic potential of selectively modulating KCa2 channel subtypes, particularly KCa2.2 and KCa2.3. This specific compound is a potent, subtype-selective positive modulator that enhances the activity of human KCa2.3 channels and rat KCa2.2 channels. medchemexpress.combiocat.com The rationale stems from the critical role these specific channel subtypes play in the pathophysiology of numerous neurological, cardiovascular, and other systemic diseases.
Neurological Disorders: Dysfunction of KCa2 channels is strongly implicated in several neurological conditions.
Ataxia: Loss-of-function mutations in the KCNN2 gene, which encodes the KCa2.2 channel, have been linked to neurodevelopmental movement disorders, including cerebellar ataxia. chapman.edunih.govphysiology.org The KCa2.2 channel is the main subtype in cerebellar Purkinje cells and is crucial for regulating their firing precision. chapman.edunih.gov Dysfunctional KCa2.2 activity leads to the irregular firing patterns characteristic of ataxias. nih.gov Positive modulation of KCa2.2 channels is therefore a promising strategy to restore normal neuronal firing and alleviate symptoms. researchgate.netnih.gov Research has shown that this compound (referred to as compound 2o in the study) was able to normalize the abnormal firing of Purkinje cells in a mouse model of spinocerebellar ataxia type 2 (SCA2). nih.govchapman.edu
Parkinson's Disease (PD): KCa2.3 channels are present in the dopaminergic neurons of the substantia nigra, a brain region critically affected in PD. nih.gov These channels help regulate the spontaneous firing rate of these neurons. nih.gov Positive modulation of KCa2 channels may offer a neuroprotective effect against the excitotoxicity that contributes to the death of dopamine-producing neurons. nih.gov
Epilepsy: By reducing neuronal hyperexcitability, positive modulators of KCa2 channels have been shown to inhibit epileptiform bursting and reduce seizure incidence in preclinical models. ontosight.ai
Cardiovascular Diseases: In the vascular system, KCa2.3 channels, along with KCa3.1 channels, are expressed in endothelial cells and play a key role in mediating endothelium-dependent hyperpolarization (EDH). tandfonline.comnih.gov
Hypertension: Activation of endothelial KCa2.3 channels leads to vasodilation (widening of blood vessels), which can lower blood pressure. tandfonline.compatsnap.com Impaired function of the KCa2.3/KCa3.1 system is associated with endothelial dysfunction in hypertension. nih.gov Therefore, positive modulators that enhance KCa2.3 activity are being investigated as a novel class of antihypertensive agents that specifically target the endothelium. tandfonline.comnih.gov
Other Potential Applications:
Respiratory Diseases: KCa2.3 channels are expressed in the bronchial epithelium. mdpi.com Positive modulators are being explored for their potential therapeutic benefit in muco-obstructive lung diseases and pulmonary hypertension. mdpi.comacs.org
Inflammatory Conditions: KCa2.3 inhibitors have been explored for their potential to modulate immune cell activity in autoimmune diseases like multiple sclerosis. patsnap.com
The development of subtype-selective modulators like this compound is a significant advancement. By preferentially targeting KCa2.2 and KCa2.3 channels, it may be possible to achieve desired therapeutic effects in specific tissues (like the brain or blood vessels) while minimizing potential off-target effects that could arise from modulating all KCa2 subtypes indiscriminately. nih.govnih.gov
Research Findings
| Property | Description | Reference |
|---|---|---|
| Compound Name | This compound (also known as compound 2o) | medchemexpress.combiocat.com |
| Mechanism of Action | Potent, subtype-selective positive modulator of KCa2 channels. | medchemexpress.combiocat.com |
| Target Selectivity | Potentiates human KCa2.3 channels and rat KCa2.2 channels. | medchemexpress.combiocat.com |
| Potency (EC₅₀) | 0.19 μM on human KCa2.3 channels | medchemexpress.combiocat.com |
| 0.99 μM on rat KCa2.2 channel subtype | medchemexpress.combiocat.com | |
| Preclinical Efficacy | Normalized abnormal firing of Purkinje cells in cerebellar slices from a mouse model of spinocerebellar ataxia type 2 (SCA2). | nih.govchapman.edu |
| Disease Area | Target Subtype | Rationale for Positive Modulation | Reference |
|---|---|---|---|
| Ataxia (e.g., Spinocerebellar Ataxia) | KCa2.2 | Loss-of-function in KCa2.2 causes irregular firing of cerebellar Purkinje cells. Positive modulation aims to restore normal firing patterns and improve motor coordination. | chapman.eduresearchgate.netnih.govnih.gov |
| Parkinson's Disease | KCa2.3 | Reduces hyperexcitability and may protect dopaminergic neurons from excitotoxic cell death. | nih.gov |
| Hypertension | KCa2.3 | Enhances endothelium-dependent hyperpolarization (EDH), leading to vasodilation and a reduction in blood pressure. | tandfonline.comnih.govahajournals.org |
| Epilepsy | KCa2.2 / KCa2.3 | Dampens neuronal hyperexcitability and can inhibit epileptiform bursting. | ontosight.ai |
| Muco-obstructive Lung Diseases | KCa2.3 | Positive modulation has been shown to increase cilia length, suggesting potential to improve mucociliary clearance. | mdpi.comacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5/c1-9-7-15(20-12-4-5-14(18)13(17)8-12)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKGGZCJBHZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Pharmacological Mechanisms of Kca2 Channel Modulator 1
Binding Site Characterization of KCa2 Channel Modulator 1
The interaction of this compound with the channel complex is a key determinant of its potentiation effect. While a definitive co-crystal structure of this specific modulator with the channel is not yet available, significant insights have been derived from structure-activity relationship (SAR) studies and analysis of its parent compound, CyPPA. nih.gov
This compound is understood to bind to a putative pocket formed at the interface between the KCa2 channel protein and its constitutively bound calmodulin (CaM). nih.govresearchgate.net Specifically, the binding site for the parent compound CyPPA has been identified between the C-lobe of CaM and the adjacent HA/HB helices of the KCa2.2 channel subunit's C-terminus. nih.gov This allosteric site is physically distinct from the Ca²⁺ binding sites on calmodulin, meaning the modulator does not compete with calcium but rather enhances its effect. The interaction at this interface is believed to stabilize a channel conformation that favors the open state upon Ca²⁺ binding to CaM.
This compound was developed through systematic chemical modification of CyPPA. nih.gov The defining structural feature of this compound is the replacement of CyPPA's cyclohexane (B81311) ring with a 3-chloro-4-fluorophenyl group. nih.govnih.gov This substitution increases the hydrophobicity of the molecule (CLogP value of 4.74) compared to CyPPA. nih.gov
This structural change is directly linked to the modulator's increased potency. The SAR study demonstrated that this specific di-halogen substitution on the phenyl ring conferred an approximately 7-fold higher potency in potentiating KCa2.2a channels compared to CyPPA. nih.govnih.govacs.org This indicates that the hydrophobic interactions provided by the substituted phenyl ring are critical for a more stable or effective interaction within the binding pocket, leading to enhanced modulation. The compound retains the KCa2.2/KCa2.3 subtype selectivity of its parent, showing no significant activity at KCa2.1 or KCa3.1 channels. nih.govchapman.edu
Gating Modulation by this compound
Gating modulation refers to the alteration of a channel's opening (activation), closing (deactivation), or inactivation properties. nih.gov this compound acts as a positive gating modulator by strengthening the channel's response to its physiological stimulus, intracellular Ca²⁺. nih.govnih.gov
The primary mechanism by which this compound potentiates the channel is by increasing its apparent sensitivity to Ca²⁺. nih.gov In the presence of the modulator, the channel requires a lower concentration of intracellular Ca²⁺ to open. Electrophysiological studies have quantified this effect precisely. In inside-out patch-clamp recordings, KCa2.2a channels in the absence of a modulator required a Ca²⁺ concentration of 0.35 µM for half-maximal activation (EC₅₀). nih.govescholarship.org However, in the presence of 10 µM this compound, the EC₅₀ for Ca²⁺ was significantly shifted to 0.11 µM, representing a more than three-fold increase in calcium sensitivity. nih.govescholarship.org
| Condition | Ca²⁺ EC₅₀ (µM) | Fold Change in Sensitivity |
|---|---|---|
| Control (No Modulator) | 0.35 ± 0.035 | - |
| + 10 µM this compound | 0.11 ± 0.023 | ~3.2 |
Data sourced from El-Sayed NS, et al. J Med Chem. 2022. nih.govescholarship.org
The gating of KCa2 channels is initiated when intracellular Ca²⁺ binds to the N- and C-lobes of the constitutively associated calmodulin (CaM). nih.govwikipedia.orgnih.gov This binding induces a conformational change in CaM, which is then transmitted to the channel's pore-forming domains, leading to the opening of the gate. researchgate.net
This compound functions as an allosteric regulator by binding to a site on the channel-CaM complex, not the Ca²⁺ binding sites themselves. nih.govchapman.edu This binding is thought to facilitate the conformational transition required for channel opening, effectively making the entire complex a more efficient Ca²⁺ sensor. By stabilizing the CaM-channel interaction in a state that is more conducive to opening, the modulator enhances the probability that Ca²⁺ binding will successfully gate the channel. This allosteric mechanism allows for fine-tuning of channel activity without directly interfering with the primary Ca²⁺ signal itself.
Intracellular Signaling Pathways Modulated by this compound
As a modulator of an ion channel that is itself regulated by intracellular signals, this compound can influence and be influenced by a variety of cellular signaling pathways. Its primary effect on increasing the Ca²⁺ sensitivity of KCa2 channels has downstream consequences on cellular electrophysiology and signaling cascades.
The activation of KCa2 channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization increases the electrochemical driving force for Ca²⁺ influx through other channels. Consequently, positive modulation of KCa2 channels can augment Ca²⁺ signaling. Research on a closely related subtype-selective KCa2.3 channel modulator, compound 4, has shown that its application increases flow-induced Ca²⁺ signaling in endothelial cells nih.govacs.orgnih.govresearchgate.net. This suggests a positive feedback loop where the initial activation of KCa2.3 channels by a local Ca²⁺ signal is enhanced by the modulator, leading to a greater Ca²⁺ influx and a more robust signaling event nih.gov. Therefore, this compound, by potentiating KCa2.2 and KCa2.3 channels, is expected to have a significant impact on localized Ca²⁺ dynamics in cells where these channels are expressed.
KCa2 channels are integral components of complex signaling networks and exhibit significant crosstalk with other ion channels and receptors. They are functionally coupled to various Ca²⁺-permeable channels, including voltage-gated Ca²⁺ (Caᵥ) channels, mechanosensitive channels, and transient receptor potential (TRP) channels such as TRPV4 and PKD2 nih.govnih.gov. This coupling ensures that local increases in intracellular Ca²⁺ from these sources can efficiently activate KCa2 channels.
Furthermore, KCa2 channels are involved in signaling pathways initiated by G-protein coupled receptors (GPCRs). The activation of certain GPCRs can lead to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent Ca²⁺ release from intracellular stores, which in turn activates KCa2 channels. There is also evidence for crosstalk between β₂-adrenergic and muscarinic M₂ receptors that involves KCa channels nih.gov. By amplifying the response of KCa2 channels to Ca²⁺, this compound can significantly influence the outcomes of these crosstalk pathways, affecting cellular responses to a wide range of stimuli.
The activity of KCa2 channels is subject to regulation by protein phosphorylation and dephosphorylation. The Ca²⁺ sensitivity of KCa2 channels is modulated by the phosphorylation state of the associated calmodulin. Specifically, casein kinase 2 (CK2) can phosphorylate calmodulin, which leads to a decrease in the apparent Ca²⁺ sensitivity of the KCa2 channel. Conversely, protein phosphatase 2A (PP2A) can dephosphorylate calmodulin, thereby increasing the channel's sensitivity to Ca²⁺ nih.gov.
Physiological and Cellular Manifestations of Kca2 Channel Modulator 1 Action
Central Nervous System Physiology
In the central nervous system (CNS), KCa2 channels are widely expressed and critically involved in shaping neuronal activity and glial cell responses. nih.gov
Regulation of Neuronal Firing Patterns and Afterhyperpolarizations
KCa2 channels are key regulators of neuronal excitability, primarily through their contribution to the afterhyperpolarization (AHP) that follows action potentials. aups.org.au The AHP is a transient hyperpolarization of the neuronal membrane and typically consists of fast, medium, and slow components. aups.org.au KCa2 channels are major contributors to the medium afterhyperpolarization (mAHP). researchgate.net
Following an action potential, there is an influx of calcium ions (Ca2+) into the neuron. This rise in intracellular Ca2+ activates KCa2 channels, leading to an efflux of potassium ions (K+), which hyperpolarizes the membrane. aups.org.auresearchgate.net This hyperpolarization, the mAHP, reduces the neuron's firing frequency. aups.org.au By modulating the mAHP, KCa2 channel modulators can directly influence the firing patterns of neurons. physiology.org For instance, positive modulators of KCa2 channels enhance the mAHP, leading to a decrease in neuronal firing rate, while negative modulators have the opposite effect. nih.gov This regulation of neuronal firing is crucial for preventing excessive neuronal activity and potential neurotoxicity. nih.gov
| Feature | Description |
| Primary Function | Regulation of neuronal excitability |
| Mechanism | Contribution to the medium afterhyperpolarization (mAHP) |
| Activation | Increased intracellular Ca2+ following action potentials |
| Effect of Activation | K+ efflux, membrane hyperpolarization |
| Impact on Firing | Reduces the frequency of action potentials |
Modulation of Synaptic Transmission and Plasticity
KCa2 channels are strategically located in dendritic spines, the primary sites of excitatory synaptic input in many neurons, where they play a crucial role in modulating synaptic transmission and plasticity. aups.org.aujneurosci.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. jneurosci.org
The activation of N-methyl-D-aspartate receptors (NMDARs) during synaptic transmission leads to Ca2+ influx into the postsynaptic terminal. researchgate.net This Ca2+ influx can activate dendritic KCa2 channels. aups.org.au The subsequent K+ efflux hyperpolarizes the postsynaptic membrane, which can reduce the activity of NMDARs by strengthening their voltage-dependent magnesium (Mg2+) block. researchgate.netjneurosci.org This creates a negative feedback loop that limits excessive Ca2+ entry and modulates the induction of synaptic plasticity, such as long-term potentiation (LTP). researchgate.netjneurosci.org
By influencing the magnitude and duration of excitatory postsynaptic potentials (EPSPs), KCa2 channels can modulate the threshold for inducing synaptic plasticity. researchgate.net Blockade of KCa2 channels has been shown to lower the threshold for LTP induction. jneurosci.org Therefore, KCa2 channel modulators can fine-tune synaptic strength and plasticity by altering the excitability of dendritic compartments. nih.gov
| Process | Role of KCa2 Channels |
| Synaptic Transmission | Modulate the amplitude and duration of excitatory postsynaptic potentials (EPSPs) |
| Synaptic Plasticity | Regulate the threshold for the induction of long-term potentiation (LTP) and long-term depression (LTD) |
| Mechanism | Provide negative feedback on NMDAR activation by hyperpolarizing the postsynaptic membrane |
Impact on Glial Cell Function, including Microglia
KCa2 channels are not only expressed in neurons but also in glial cells, including microglia, the resident immune cells of the CNS. nih.gov In microglia, these channels are implicated in the regulation of activation states and inflammatory responses. nih.gov
Microglial activation is a key component of neuroinflammation and is associated with changes in intracellular Ca2+ levels. frontiersin.org KCa2 channels in microglia contribute to the regulation of the membrane potential, which in turn influences the driving force for Ca2+ entry. frontiersin.org By modulating Ca2+ signaling, KCa2 channels can impact various microglial functions, including proliferation, migration, and the production of inflammatory mediators. nih.govnih.gov
For instance, the activity of KCa2 channels has been linked to the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is important for the upregulation of proinflammatory molecules. jneurosci.org Blockade of certain calcium-activated potassium channels has been shown to reduce the neurotoxic activity of activated microglia. nih.govjneurosci.org Therefore, modulation of KCa2 channels in microglia represents a potential avenue for influencing neuroinflammatory processes. nih.gov
Cardiovascular System Physiology
In the cardiovascular system, KCa2 channels are expressed in various cardiac tissues, including the atria and the cardiac conduction system, where they contribute to the regulation of cardiac electrophysiology. royalsocietypublishing.orgnih.gov
Effects on Atrial Electrophysiology and Repolarization
KCa2 channels play a significant role in the repolarization phase of the atrial action potential. nih.govphysiology.org The duration of the atrial action potential is a critical determinant of the atrial refractory period, and alterations in this duration can contribute to arrhythmias such as atrial fibrillation. nih.gov
The current conducted by KCa2 channels, known as IK,Ca, contributes to the late phase of atrial repolarization. nih.govnih.gov Activation of these channels leads to K+ efflux, which helps to return the membrane potential to its resting state. wikipedia.org The density of KCa2 channels is higher in the atria compared to the ventricles, suggesting a more prominent role in atrial electrophysiology. nih.govnih.gov
Modulation of KCa2 channels can alter the atrial action potential duration (APD). royalsocietypublishing.org Inhibition of these channels has been shown to prolong the atrial APD and effective refractory period, which can suppress atrial arrhythmias. royalsocietypublishing.orgnih.gov Conversely, a reduction in KCa2 channel expression, as seen in some models of atrial fibrillation with heart failure, may contribute to APD prolongation. nih.gov
| Parameter | Effect of KCa2 Channel Modulation |
| Atrial Action Potential Duration (APD) | Inhibition prolongs APD |
| Atrial Effective Refractory Period (ERP) | Inhibition prolongs ERP |
| Atrial Repolarization | KCa2 channels contribute to the late phase of repolarization |
Modulation of Nodal Activity (Sinoatrial and Atrioventricular)
KCa2 channels are also expressed in the sinoatrial (SA) node, the heart's primary pacemaker, and the atrioventricular (AV) node, which controls the conduction of electrical impulses from the atria to the ventricles. royalsocietypublishing.orgahajournals.org
In the SA node, KCa2 channels are thought to contribute to pacemaking, particularly under conditions of beta-adrenergic stimulation. mdpi.com The activity of these channels can provide a link between intracellular Ca2+ dynamics and the repolarization process, thereby influencing the heart rate. mdpi.com While their role under normal conditions may be modest, during sympathetic activation, inhibition of KCa2 channels can lead to a decrease in the sinus rate. mdpi.com
In the AV node, KCa2 channels, particularly the SK2 isoform, have a more pronounced role. ahajournals.orgnih.gov Overexpression of SK2 channels in animal models leads to a shortening of the AV nodal cell action potentials and an increased firing frequency, while the absence of these channels has the opposite effect. ahajournals.orgnih.gov This indicates that KCa2 channels are important for regulating AV nodal conduction. ahajournals.org
| Cardiac Node | Role of KCa2 Channels |
| Sinoatrial (SA) Node | Contributes to pacemaking, especially during beta-adrenergic stimulation |
| Atrioventricular (AV) Node | Regulates action potential duration and firing frequency, influencing AV conduction |
Regulation of Vascular Tone and Endothelium-Derived Hyperpolarization (EDH)
Currently, there are no direct studies published on the specific effects of KCa2 channel modulator 1 (compound 2o) on vascular tone or endothelium-derived hyperpolarization (EDH). However, its primary target, the KCa2.3 channel, is known to be a key player in these processes.
KCa2.3 channels, along with KCa3.1 channels, are predominantly expressed in the endothelial cells that line blood vessels. researchgate.netmdpi.com The activation of these channels is a critical step in EDH, a mechanism that causes relaxation of the underlying vascular smooth muscle. nih.gov When endothelial cells are stimulated by vasodilators like acetylcholine or bradykinin, intracellular calcium levels rise. This increase in calcium activates KCa2.3 channels, leading to an outflow of potassium ions from the endothelial cell. nih.gov This efflux of positive charge results in hyperpolarization (a more negative membrane potential) of the endothelial cell. nih.gov
This hyperpolarization can then be transmitted to the adjacent vascular smooth muscle cells through myoendothelial gap junctions, causing them to hyperpolarize as well. nih.gov The hyperpolarization of smooth muscle cells leads to the closure of voltage-gated calcium channels, reducing calcium influx and ultimately causing vasorelaxation and a decrease in vascular tone. nih.gov Positive modulation of KCa2.3 channels has been shown to increase flow-induced Ca2+ signaling and cilia length in endothelial cells, which has potential implications for vasodilation. nih.gov Therefore, a potent and selective KCa2.3 positive modulator like this compound would be expected to promote vasorelaxation and lower blood pressure by enhancing the EDH response.
Smooth Muscle Physiology (Non-Vascular)
Gastrointestinal Motility Regulation
There is no direct published research on the effects of this compound (compound 2o) on gastrointestinal motility. The role of KCa2 channels in the gastrointestinal (GI) tract is complex, with KCa2.2 channels being implicated in the regulation of neuronal excitability within the enteric nervous system, which controls gut motility. researchgate.net
Potassium channels, in general, are crucial for regulating the excitability of the syncytium of smooth muscle cells, interstitial cells of Cajal (ICC), and PDGFRα+ cells that govern GI motility. researchgate.net They influence the resting membrane potential and the characteristics of slow waves that lead to muscle contraction. Specifically, KCa2 channels contribute to the afterhyperpolarization that follows action potentials in enteric neurons, which can modulate the firing patterns of these neurons and, consequently, the patterns of muscle contraction.
Studies using general KCa2 channel activators have suggested that enhancing the activity of these channels can influence intestinal motor patterns. For example, the KCa2 channel activator 1-EBIO has been shown to reduce feeding latency in stressed mice, suggesting a role in modulating behaviors related to gut function. Given that this compound is a potent positive modulator of KCa2.2 channels, it could potentially influence gastrointestinal motility by altering the excitability of enteric neurons. However, without direct experimental evidence, its specific effects remain to be determined.
Urogenital Tract Smooth Muscle Function
Direct experimental data on the effects of this compound (compound 2o) on the smooth muscle function of the urogenital tract are not available in the current literature. However, the KCa2.2 channel subtype is known to be expressed in the urinary bladder smooth muscle (detrusor muscle) and plays a significant role in regulating its contractility.
In urinary bladder smooth muscle cells, KCa2 channels contribute to the afterhyperpolarization phase of action potentials, which helps to regulate the frequency of bladder contractions. Activation of these channels leads to membrane hyperpolarization, which in turn reduces the activity of voltage-gated calcium channels and decreases the influx of calcium that triggers contraction. This provides a braking mechanism on bladder contractility. Studies in mice lacking the KCa2.2 gene have demonstrated the importance of this channel in modulating bladder function.
Furthermore, a selective KCa2.2/2.3 opener, NS13001, has been shown to restore erectile function in hypertensive mice, suggesting a role for these channels in the smooth muscle function of the corpus cavernosum. By potentiating KCa2.2 channels, this compound could potentially modulate the excitability and contractility of smooth muscles in the urinary bladder and other parts of the urogenital system, but further research is required to confirm these effects.
Glandular and Secretory Processes
Exocrine Gland Secretion
There is no published research specifically investigating the effects of this compound (compound 2o) on exocrine gland secretion. The secretion of fluid and electrolytes by exocrine glands, such as salivary glands, is a process that is heavily dependent on the coordinated activity of various ion channels, including potassium channels.
In salivary gland acinar cells, the secretion of primary saliva is driven by the movement of chloride ions into the lumen, which creates an osmotic gradient for water to follow. This process is initiated by an increase in intracellular calcium. The sustained efflux of chloride requires a counterbalancing efflux of potassium to maintain the electrochemical gradient. This potassium efflux is mediated by calcium-activated potassium channels located on the basolateral membrane of the acinar cells. While both large-conductance (KCa1.1) and intermediate-conductance (KCa3.1) channels are known to be involved, the precise role of the small-conductance KCa2 channels, including the KCa2.2 and KCa2.3 subtypes, in salivary gland secretion is less well-defined. Given the fundamental role of K+ channels in maintaining the driving force for secretion, it is plausible that a modulator of KCa2 channels could influence these processes, but this remains a subject for future investigation.
Immune System Modulatory Effects
Direct studies on the immunomodulatory effects of this compound (compound 2o) have not been published. However, KCa2 channels are expressed in various immune cells and are known to play a role in immune function.
Potassium channels, including KCa2 and KCa3.1, are important for regulating calcium signaling in lymphocytes. Following T-cell receptor activation, an influx of calcium is necessary for T-cell activation, proliferation, and cytokine production. The opening of potassium channels helps to maintain a hyperpolarized membrane potential, which provides the electrochemical driving force for sustained calcium entry through store-operated calcium channels.
While the role of the KCa3.1 channel in T-lymphocytes is well-established, the specific functions of KCa2.2 and KCa2.3 channels in different immune cell populations are still being elucidated. Given the importance of KCa channels in regulating the activation of immune cells, a potent and selective modulator like this compound could potentially have immunomodulatory effects. However, without direct experimental evidence, the nature and extent of these effects are unknown.
Regulation of Immune Cell Activation and Proliferation
The activation and proliferation of immune cells are critical processes in the adaptive immune response and are tightly regulated by intracellular signaling pathways, where ion channels play a pivotal role. nih.gov Small-conductance calcium-activated potassium (KCa2) channels are expressed in various immune cells and contribute to the maintenance of the electrochemical gradient necessary for sustained calcium (Ca2+) influx upon immune cell activation. nih.govnih.gov This sustained Ca2+ signaling is essential for the downstream activation of transcription factors that drive gene expression for proliferation and effector functions. nih.gov
In T lymphocytes, both KCa2 (SK) and KCa3.1 (IK) channels are expressed and their activity is crucial for T cell activation. nih.govfrontiersin.org The opening of these channels leads to potassium (K+) efflux, which hyperpolarizes the cell membrane. nih.govnih.gov This hyperpolarization increases the driving force for Ca2+ entry through channels like the Ca2+ release-activated Ca2+ (CRAC) channels, a process that is indispensable for T cell proliferation. nih.govnih.gov Pharmacological inhibition of K+ channels, including KCa channels, has been shown to reduce Ca2+ influx and subsequently decrease T cell proliferation. mdpi.com
Positive modulation of KCa2 channels, such as the action of this compound, would be expected to enhance the K+ efflux and further support the sustained Ca2+ signaling required for immune cell activation and proliferation. While direct studies on this compound's effect on immune cells are not extensively documented in available research, its potentiation of KCa2 channel activity suggests a potential influence on these fundamental immunological processes. The expression of different KCa2 channel subtypes can vary depending on the type of immune cell and its activation state, suggesting that subtype-selective modulators could have nuanced effects on the immune response. nih.gov
Influence on Cytokine Release and Inflammatory Responses
The production and release of cytokines are central to the coordination of inflammatory responses. nih.gov Similar to immune cell proliferation, cytokine synthesis and secretion are heavily dependent on intracellular Ca2+ signaling. nih.gov By regulating the membrane potential and facilitating sustained Ca2+ influx, KCa2 channels are implicated in the control of cytokine production in various immune cells, including T lymphocytes and macrophages. nih.govmdpi.com
In T cells, the activation of transcription factors necessary for the expression of key cytokines is a Ca2+-dependent process. mdpi.com Therefore, the modulation of KCa2 channels can directly impact the cytokine profile of an immune response. Pharmacological blockade of KCa channels has been demonstrated to inhibit the release of certain cytokines from activated T cells. mdpi.com Conversely, positive modulation of KCa2 channels could potentially enhance the conditions for cytokine production by sustaining the necessary intracellular Ca2+ levels.
Respiratory System Physiology
Mucociliary Clearance Regulation
Mucociliary clearance (MCC) is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles and pathogens. nih.govchapman.edu This process relies on the coordinated beating of cilia on the surface of airway epithelial cells and the properties of the airway surface liquid (ASL), which consists of a mucus layer and a periciliary sol layer. chapman.edunih.gov The regulation of ion and fluid transport across the airway epithelium is crucial for maintaining the optimal height and hydration of the ASL, which is essential for effective ciliary function and MCC. nih.govchapman.edu
KCa2 channels are expressed in the airway epithelium and play a significant role in regulating ion and fluid homeostasis. nih.govchapman.edu Specifically, subtypes such as KCa2.1 and KCa2.3 are found in bronchial epithelial cells. nih.govchapman.edu These channels contribute to the electrochemical gradient that drives chloride (Cl−) secretion, a key process in fluid secretion into the airways. chapman.edu By facilitating K+ efflux, KCa2 channels help to maintain the driving force for Cl- to exit the cell through apical channels, thereby regulating the volume of the ASL. chapman.edu
Positive modulation of KCa2 channels could therefore enhance fluid secretion, potentially improving MCC in conditions where it is impaired due to dehydrated mucus. Furthermore, KCa2.3 channels have been identified as critical regulators of primary cilia length in endothelial cells, and given the importance of cilia in the respiratory tract, this suggests a potential role for KCa2 channel modulators in influencing the structure and function of respiratory cilia. chapman.eduresearchgate.net
| KCa2 Channel Subtype | Location in Respiratory System | Role in Mucociliary Clearance |
|---|---|---|
| KCa2.1 | Bronchial Epithelium | Contributes to maintaining the electrochemical gradient for ion and fluid transport. nih.govchapman.edu |
| KCa2.3 | Bronchial Epithelium, Pulmonary Artery | Involved in regulating ion and fluid homeostasis and potentially respiratory cilia length. nih.govchapman.eduresearchgate.net |
Airway Smooth Muscle Tone
The tone of airway smooth muscle (ASM) is a primary determinant of airway caliber and is a critical factor in respiratory diseases characterized by airway obstruction, such as asthma. nih.govnih.gov The contraction and relaxation of ASM cells are regulated by intracellular Ca2+ concentrations. nih.gov Various ion channels, including K+ channels, are expressed in ASM cells and contribute to the regulation of membrane potential and Ca2+ signaling, thereby influencing muscle tone. nih.gov
KCa2 channels are expressed in ASM and are considered potential targets for bronchodilator therapy. researchgate.net The activation of KCa2 channels in ASM cells leads to K+ efflux, causing membrane hyperpolarization. This hyperpolarization can reduce the activity of voltage-gated Ca2+ channels, leading to a decrease in Ca2+ influx and subsequent muscle relaxation. Positive modulators of KCa2 channels could therefore promote bronchodilation by enhancing the relaxing effect of K+ channel activation.
While the precise contribution of different KCa2 subtypes to the regulation of human ASM tone is an area of ongoing research, the presence of these channels in ASM suggests that their modulation can impact airway resistance. researchgate.net The development of subtype-selective KCa2 modulators may offer a targeted approach to influence airway smooth muscle contractility.
Other Specialized Cellular Functions
Beyond their roles in the immune and respiratory systems, KCa2 channels are widely expressed in various tissues and are involved in a range of specialized cellular functions, particularly in the nervous system. nih.govnih.gov These channels are key regulators of neuronal excitability, contributing to the afterhyperpolarization that follows action potentials, which in turn modulates neuronal firing patterns. nih.gov
This compound, also identified as compound 2o in a structure-activity relationship study, has demonstrated potent and subtype-selective positive modulation of KCa2 channels. escholarship.orgmedchemexpress.com Specifically, it potentiates human KCa2.3 channels and rat KCa2.2 channels. medchemexpress.com Research has shown that this compound can normalize the abnormal firing of Purkinje cells in cerebellar slices from a mouse model of spinocerebellar ataxia type 2 (SCA2). escholarship.org In these pathological neurons, which exhibit irregular firing patterns, the application of this compound was found to restore a more regular, tonic firing pattern. escholarship.org This effect is attributed to the enhancement of KCa2 channel activity, which helps to stabilize the neuronal membrane potential and regulate firing frequency. escholarship.org
This finding highlights the therapeutic potential of selective positive modulators of KCa2 channels for neurological disorders characterized by neuronal hyperexcitability or irregular firing patterns. escholarship.orgnih.gov The ability of this compound to restore normal neuronal function in a disease model underscores the critical role of KCa2 channels in maintaining proper cellular function in specialized cells like neurons. escholarship.org
Pre Clinical Investigations of Kca2 Channel Modulator 1 in Disease Models
Neurological and Neuropsychiatric Disorders
Small-conductance calcium-activated potassium (KCa2) channels are pivotal in regulating neuronal excitability and synaptic plasticity. Their modulation presents a promising therapeutic avenue for a spectrum of neurological and neuropsychiatric conditions. Pre-clinical research has explored the effects of compounds that positively modulate these channels, including KCa2 channel modulator 1, in various disease models.
Epilepsy Models
KCa2 channels play a significant role in controlling neuronal firing and are implicated in the pathophysiology of epilepsy. Modulating these channels has been investigated as a potential anti-seizure strategy. In acute models of epilepsy, positive modulators of KCa2 channels have demonstrated potential anticonvulsant properties. For instance, the KCa2 channel opener 1-EBIO has been shown to decrease seizures in mice following maximal electroshock and to increase the seizure threshold in pentylenetetrazole-induced models nih.gov.
Further studies in hippocampal slices from rats with chronic epilepsy (pilocarpine model) have shown that while the expression and function of KCa2 channels may be altered, pharmacological intervention can still impact neuronal excitability. The application of the KCa2 channel opener NS309 was able to prevent the hyperexcitability effects induced by a channel blocker, highlighting the potential for these modulators to influence epileptic circuits nih.gov. These channels are considered key in controlling neuronal activity in acute epilepsy models, though their precise role in the long-term process of epileptogenesis is still under investigation nih.govfrontiersin.org.
| Modulator | Epilepsy Model | Key Research Finding | Source |
|---|---|---|---|
| 1-EBIO | Maximal Electroshock; Pentylenetetrazole-induced seizures (mice) | Demonstrated decreased seizure activity and an increased seizure threshold. | nih.gov |
| NS309 | Pilocarpine-treated epileptic rat hippocampal slices | Prevented hyperexcitability effects induced by a KCa2 channel blocker. | nih.gov |
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Ataxia)
The role of KCa2 channel modulation has been extensively studied in models of neurodegenerative diseases, with particularly promising results in ataxia.
Ataxia: There is solid evidence supporting the therapeutic potential of KCa2 channel activators for ataxia. iasp-pain.org Genetic suppression of these channels in cerebellar neurons is known to induce ataxia. iasp-pain.org Conversely, positive modulators like 1-EBIO, SKA-31, and NS13001 have been found to improve motor deficits in mouse models of both episodic ataxia (EA) and spinocerebellar ataxia (SCA). iasp-pain.org Specifically, the novel subtype-selective positive modulator, this compound (also known as compound 2o), was shown to normalize the abnormal firing of Purkinje cells in cerebellar slices from an SCA2 mouse model, suggesting its therapeutic potential for treating ataxia symptoms. nih.govnih.gov Riluzole, a drug that also activates KCa2 channels, has shown benefits in improving ataxia symptoms. iasp-pain.org
Alzheimer's Disease (AD): The potential of KCa2 channel modulation in AD is complex. Alterations in calcium signaling are a known feature of AD, where mutations can lead to enhanced calcium release from the endoplasmic reticulum, disrupting synaptic function. iasp-pain.org While KCa2 channels are involved in regulating neuronal excitability and could theoretically counteract this, further research is required to determine whether activators or inhibitors would be beneficial. iasp-pain.orgjneurosci.org In one animal model of AD, treatment with the KCa2 channel blocker apamin (B550111) showed improvement in symptoms, highlighting the intricate nature of this target in the context of AD pathology. iasp-pain.org
Parkinson's Disease (PD): KCa2 channels are considered a potential therapeutic target in PD, which is characterized by the loss of dopaminergic neurons. iasp-pain.orgmdpi.com KCa2.3 channels are present in these neurons and help regulate their firing frequency. iasp-pain.org Positive modulation of KCa2 channels may offer neuroprotection against excitotoxicity. iasp-pain.orgjneurosci.org For example, the KCa2 channel activator CyPPA was found to decrease the spontaneous firing rates of dopaminergic neurons. iasp-pain.org However, more research is needed to fully elucidate the therapeutic potential of KCa2 modulators in PD models. iasp-pain.orgjneurosci.org
| Modulator | Disease Model | Key Research Finding | Source |
|---|---|---|---|
| This compound (compound 2o) | Spinocerebellar Ataxia Type 2 (SCA2) mouse cerebellar slices | Normalized abnormal firing of Purkinje cells. | nih.gov |
| 1-EBIO, SKA-31, NS13001 | Episodic Ataxia (EA) and Spinocerebellar Ataxia (SCA) mouse models | Improved motor deficits. | iasp-pain.org |
| Apamin (Blocker) | Alzheimer's Disease mouse model | Showed improvement of symptoms in one study. | iasp-pain.org |
| CyPPA | In vitro dopaminergic neurons (relevant to Parkinson's Disease) | Decreased spontaneous firing rates. | iasp-pain.org |
Cerebrovascular Ischemia and Stroke Models
In pre-clinical models of stroke and cerebral ischemia, activation of KCa2 channels has demonstrated a significant neuroprotective effect. Excitotoxic neuronal damage, driven by excessive glutamate release and subsequent calcium overload, is a major contributor to infarct development after ischemia.
Studies have shown that positive modulation of KCa2 channels can counteract this process. The KCa2 activator NS309 was found to prevent glutamate-induced calcium deregulation and reduce neuronal death in primary cultured neurons. These promising in vitro results were translated to in vivo models, where KCa2 activators, including NS309 and 1-EBIO, were shown to reduce infarct size following cerebral ischemia. iasp-pain.org These findings suggest that KCa2 channel activation provides robust neuroprotection and represents a potential therapeutic strategy for conditions involving excitotoxic neuronal damage.
| Modulator | Model | Key Research Finding | Source |
|---|---|---|---|
| NS309 | In vitro glutamate toxicity; In vivo cerebral ischemia | Prevented calcium deregulation, reduced neuronal death, and decreased infarct size. | |
| 1-EBIO | In vivo experimental stroke models | Exerted a neuroprotective effect. | iasp-pain.org |
Pain and Nociception Models
Emerging pre-clinical evidence suggests that KCa2 channels are involved in pain modulation, particularly within brain regions associated with the emotional-affective aspects of pain, such as the amygdala. iasp-pain.org In a rat model of arthritis pain, activation of KCa2 channels in the amygdala was shown to be a key mechanism for the pain-inhibiting effects of the clinically available drug riluzole. iasp-pain.org
In models of chronic neuropathic pain, dysfunction and epigenetic silencing of KCa2 channels in the amygdala have been linked to the hyperexcitability that drives pain behaviors. Selective pharmacological activation of these channels in the amygdala with the positive modulator NS309 was found to reduce pain vocalizations in neuropathic rats. Furthermore, in the spinal cord, the KCa2 activator 1-EBIO was shown to modulate the firing patterns of parvalbumin-expressing interneurons, which are crucial for gating sensory inputs, suggesting a role for these channels in controlling nociceptive transmission at the spinal level.
| Modulator | Pain Model | Key Research Finding | Source |
|---|---|---|---|
| Riluzole (activates KCa2) | Rat model of arthritis pain | Produced antinociceptive effects mediated by KCa2 channel activation in the amygdala. | iasp-pain.org |
| NS309 | Neuropathic pain (spared nerve ligation) rat model | Intra-amygdala administration reduced pain behaviors (vocalizations). | |
| 1-EBIO | Neuropathic pain (chronic constriction injury) mouse model | Modulated firing patterns of spinal interneurons, suggesting a role in controlling nociceptive signaling. |
Substance Use Disorders (e.g., Alcohol Dependence)
KCa2 channels have been identified as a novel and promising therapeutic target for alcohol use disorder. Pre-clinical studies consistently demonstrate that positive modulation of these channels can reduce alcohol consumption and withdrawal-related behaviors in rodent models. iasp-pain.org
The KCa2 positive modulator 1-EBIO significantly reduced voluntary ethanol consumption in both male and female mice, including in animals with a history of chronic intermittent ethanol exposure. Mechanistically, these effects appear to be mediated, at least in part, within the brain's reward circuitry. Microinjection of 1-EBIO directly into the nucleus accumbens core, a key region for motivated behavior, was found to reduce the motivation of rats to consume ethanol. Chronic ethanol exposure has been shown to down-regulate KCa2 channel expression and function in brain regions like the nucleus accumbens and hippocampus. Positive modulators can counteract the consequences of this down-regulation; for example, chlorzoxazone was shown to reduce excitotoxicity during ethanol withdrawal in hippocampal slice cultures.
| Modulator | Model | Key Research Finding | Source |
|---|---|---|---|
| 1-EBIO | Voluntary home cage ethanol intake (male and female mice) | Significantly reduced ethanol consumption. | |
| 1-EBIO | Operant ethanol self-administration (rats) | Microinjection into the nucleus accumbens core reduced motivation to consume ethanol. | |
| Chlorzoxazone | Organotypic hippocampal slice cultures with ethanol withdrawal | Reduced NMDA receptor-mediated excitotoxicity. |
Mood and Anxiety Disorder Models
The role of KCa2 channels in mood and anxiety disorders is complex, and pre-clinical findings suggest that the effects of their modulation may be nuanced. While acute activation of KCa2 channels generally reduces neuronal excitability, which could be beneficial in some contexts, chronic activation may have different consequences.
A key study demonstrated that repeated, chronic administration of the KCa2 positive modulator 1-EBIO precipitated depressive-like behavior and cognitive deficits in an age-dependent manner in rodents. This finding contrasts with studies on other disorders where KCa2 activation is beneficial. Furthermore, this research aligns with other pre-clinical work showing that potassium channel blockers, rather than activators, can produce antidepressant-like effects in behavioral tests such as the forced swim test. These results indicate that sustained, long-term activation of KCa2 channels may not be a viable therapeutic strategy for depression and suggest that inhibiting these channels could be a more promising approach for mood disorders.
| Modulator | Model | Key Research Finding | Source |
|---|---|---|---|
| 1-EBIO | Chronic administration in rodents | Precipitated depressive-like behavior and cognitive impairment in an age-dependent manner. |
Cardiovascular System Pathologies
Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are significant contributors to cardiac action potential repolarization, particularly in the atria. tandfonline.comnih.gov Their atrial-selective expression in humans and other species has positioned them as a promising target for antiarrhythmic therapies with a reduced risk of ventricular side effects. ahajournals.orgnih.govdovepress.com Preclinical studies have consistently demonstrated that inhibiting KCa2 channels can prolong atrial refractoriness, terminate atrial fibrillation (AF), and prevent its re-induction across various animal models. nih.gov
Genetic studies have further solidified the role of these channels in human AF, revealing associations between genetic variants in KCNN2 and KCNN3 (the genes encoding KCa2.2 and KCa2.3 channels, respectively) and the risk of developing the condition. tandfonline.comahajournals.org In animal models, particularly in pigs with atrial tachypacing-induced AF, a suppression of KCNN2 and KCNN3 expression has been observed, mirroring findings in AF patients with heart failure. tandfonline.comnih.gov
Pharmacological inhibition of KCa2 channels has shown significant efficacy in preclinical AF models. The KCa2 channel inhibitor AP14145 successfully converted AF to sinus rhythm and prevented its re-induction in pigs. researchgate.net Another novel negative allosteric modulator, AP30663, has demonstrated the ability to concentration-dependently prolong atrial refractoriness in rodents. nih.gov This compound has progressed to clinical development, with a phase 2 trial showing its efficacy in converting recent-onset AF to sinus rhythm in patients. researchgate.netnih.gov The mechanism involves counteracting the shortening of the atrial action potential that helps sustain the arrhythmia. ahajournals.org
| Animal Model | KCa2 Modulator | Key Findings |
|---|---|---|
| Pigs (atrial tachypacing-induced AF) | AP14145 (Inhibitor) | Successfully converted AF to sinus rhythm; prevented re-induction of AF. researchgate.net |
| Rodents | AP30663 (Negative Allosteric Modulator) | Concentration-dependent prolongation of atrial refractoriness. nih.gov |
| Various (mice, rats, guinea pigs, rabbits, pigs, etc.) | General KCa2 Channel Inhibitors | Prolonged atrial refractoriness, terminated AF, and prevented re-induction of AF. nih.gov |
Endothelial KCa2.3 and KCa3.1 channels are crucial regulators of vascular tone and systemic blood pressure. tandfonline.comnih.govnih.gov They are key components of the endothelium-derived hyperpolarizing factor (EDHF) signaling pathway, which, alongside nitric oxide (NO), mediates vasodilation. nih.gov Dysfunction of these channels is implicated in the defective vasoregulation seen in cardiovascular pathologies like hypertension and endothelial dysfunction. nih.gov
Positive modulation of these channels presents a therapeutic strategy to combat these conditions. Small molecule activators, such as SKA-31, have been shown to enhance the activity of KCa2.x and KCa3.1 channels. tandfonline.comnih.gov In preclinical models, SKA-31 acutely lowers systemic blood pressure, inhibits myogenic tone in isolated resistance arteries, and induces potent vasodilation in intact vascular beds. tandfonline.comnih.gov The activation of endothelial KCa channels not only causes hyperpolarization but also enhances the production of endothelial NO by increasing the driving force for calcium entry into endothelial cells. nih.govnih.gov
Studies in rodent models of type 2 diabetes and aging, conditions often associated with endothelial dysfunction, have shown that enhancing KCa channel activity can restore normal endothelial function and improve endothelium-dependent vasodilation. frontiersin.orgescholarship.org For instance, treatment with SKA-31 improved agonist-stimulated calcium elevation in endothelial cells from diabetic rats. researchgate.net These findings suggest that KCa2 channel activators could be developed into a new class of endothelium-targeted therapies for hypertension and atherosclerosis-driven vascular dysfunction. tandfonline.comnih.govfrontiersin.org
| Model System | KCa2 Modulator | Key Findings |
|---|---|---|
| Rodent and large animal models (in vivo) | SKA-31 (Activator) | Acutely decreased systemic blood pressure. tandfonline.comnih.govnih.gov |
| Isolated resistance arteries | SKA-31 (Activator) | Inhibited myogenic tone and caused vasodilation. tandfonline.comnih.gov |
| Rodent models of aging and type 2 diabetes | SKA-31 (Activator) | Reversed endothelial dysfunction and improved endothelium-dependent vasodilation. frontiersin.orgescholarship.orgresearchgate.net |
| Cultured human umbilical vein endothelial cells | NS309, DCEBIO (Activators) | Increased agonist-evoked EDH and facilitated Ca²+ entry. nih.govfrontiersin.org |
Intracellular calcium overload is a central event in the pathogenesis of myocardial ischemia-reperfusion (I/R) injury. nih.govfrontiersin.org Calcium-activated potassium (KCa) channels are involved in cellular responses to I/R, and modulating their activity has been explored as a protective strategy. nih.gov While much of the research in cardiac I/R has focused on large-conductance KCa (BKCa) channels, evidence also points to a role for small-conductance KCa2 channels. nih.govfrontiersin.org
In models of global cerebral ischemia, which shares common injury mechanisms with myocardial ischemia, KCa2 channels have a demonstrated protective role. nih.gov Pre-stimulation of KCa2 channels with the activator 1-EBIO significantly reduced the adverse effects of I/R in CA1 neurons, an effect that was reversible with the specific KCa2 blocker apamin. nih.gov This suggests that enhancing KCa2 channel activity prior to or during a reperfusion event could be neuroprotective and potentially cardioprotective. The underlying mechanisms are thought to involve the modulation of calcium influx and the prevention of excitotoxicity. nih.govnih.gov Further research is needed to fully elucidate the specific role and therapeutic potential of KCa2 channel modulators in the context of myocardial I/R injury.
| Model System | KCa2 Modulator | Key Findings |
|---|---|---|
| Mice (Global cerebral ischemia model) | 1-EBIO (Activator) | Diminished adverse effects of ischemia-reperfusion on CA1 neurons. nih.gov |
| Mice (Global cerebral ischemia model) | Apamin (Blocker) | Reversed the protective effects of 1-EBIO. nih.gov |
Respiratory System Disorders
KCa channels are expressed in the respiratory system and are implicated in the pathophysiology of chronic obstructive pulmonary disease (COPD). nih.govsemanticscholar.orgresearchgate.net These channels are present in airway epithelial and smooth muscle cells, where they contribute to the regulation of ion transport, mucociliary clearance, and airway tone. nih.gov Preclinical research suggests that KCa channels are a potential therapeutic target for chronic respiratory diseases like COPD. semanticscholar.orgnih.gov
Specifically, positive modulators of KCa2 channels have been proposed as potentially beneficial for treating COPD and its related pulmonary hypertension. nih.gov Pharmacological activation of the KCa2.3 channel subtype, in particular, may mediate human pulmonary artery and bronchial relaxation. nih.govsemanticscholar.org In various preclinical models of COPD, which often involve exposing mice to cigarette smoke and/or lipopolysaccharide to induce chronic inflammation and emphysema, the focus of therapeutic investigation has been on reducing inflammation and improving lung function. nih.govresearchgate.netfrontiersin.org While direct studies using specific KCa2 channel modulators in these established COPD models are emerging, the known functions of these channels suggest that their activation could lead to bronchodilation and improved airway function, making them an attractive target for novel COPD therapies. nih.govresearchgate.net
| Model System | Proposed KCa2 Modulator Action | Anticipated Therapeutic Effect |
|---|---|---|
| General COPD Models | Positive Modulation (Activation) | Bronchodilation, reduction in pulmonary hypertension. nih.govsemanticscholar.orgnih.gov |
| Human pulmonary artery/bronchial tissue | KCa2.3 Activation | Mediates relaxation of airway and vascular smooth muscle. nih.govsemanticscholar.org |
The involvement of potassium channels in the pathophysiology of asthma is well-established, with KCa channels emerging as key targets for therapeutic intervention. nih.govnih.gov These channels play a significant role in regulating airway smooth muscle tone, and their modulation can impact airway hyperresponsiveness, a cardinal feature of asthma. nih.govnih.govresearchgate.net KCa channels have been proposed as new targets for bronchodilator therapy. semanticscholar.org
In animal models of allergic asthma, often induced by sensitization and challenge with an allergen like ovalbumin, KCa channel openers have demonstrated beneficial effects. nih.gov The activation of these channels is expected to cause hyperpolarization of airway smooth muscle cells, leading to bronchodilation and a reduction in airway hyperresponsiveness. researchgate.net Furthermore, modulation of KCa channels may also inhibit airway inflammation and remodeling. nih.govresearchgate.net For instance, in a guinea pig model of allergic inflammation, the KCa channel opener NS 1619 reduced airway smooth muscle reactivity, decreased inflammatory cell infiltration, and lowered levels of pro-inflammatory cytokines. nih.gov Although this study focused on large-conductance KCa channels, the broader family of KCa channels, including KCa2 subtypes, represents a promising area for the development of novel asthma treatments. nih.govsemanticscholar.orgnih.gov
| Model System | KCa Modulator | Key Findings |
|---|---|---|
| Guinea Pig (Allergic asthma model) | NS 1619 (BKCa Opener) | Decreased airway smooth muscle reactivity, reduced inflammatory cell infiltration, and lowered cytokine levels. nih.gov |
| General Asthma Models | KCa Channel Openers (General) | Proposed to induce bronchodilation, reduce airway hyperresponsiveness, and inhibit airway inflammation. nih.govresearchgate.net |
Anosmia Models
No preclinical studies investigating the effects of this compound in animal models of anosmia have been identified in the reviewed scientific literature. While KCa2 channels are known to be present in the olfactory system and play a role in olfactory signal transduction, specific research on the therapeutic potential of "this compound" for anosmia is currently lacking.
Proliferative Disorders and Cancer Biology
There is no direct preclinical evidence available from the reviewed literature specifically implicating "this compound" in the context of proliferative disorders or cancer biology. Although KCa2 channels have been studied in various cancers for their role in processes like cell proliferation and migration, research focusing on the effects of this particular modulator in cancer models has not been found.
Other Disease Models with KCa2 Channel Involvement
Preclinical investigations have explored the therapeutic potential of this compound, also known as compound 2o, in a mouse model of spinocerebellar ataxia type 2 (SCA2). escholarship.org SCA2 is a neurodegenerative disorder characterized by the progressive loss of Purkinje cells in the cerebellum, leading to motor coordination deficits. nih.govnih.govumich.edu A key pathological feature in SCA2 mouse models is the irregular firing of these Purkinje cells. nih.govnih.gov
A study evaluated the effect of this compound on the abnormal firing patterns of Purkinje cells in cerebellar slices from aged SCA2 transgenic mice (7-8 months old). escholarship.org The findings from this research indicate that positive modulation of KCa2 channels can restore the regularity of Purkinje cell firing, suggesting a potential therapeutic avenue for mitigating symptoms of ataxia. escholarship.org
The study demonstrated that application of this compound could normalize the aberrant bursting activity of Purkinje cells observed in the SCA2 mouse model, converting it back to a more regular, tonic firing pattern. escholarship.org While another compound tested in the same study (compound 2q) was found to be somewhat more potent in this assay, the results with this compound provide evidence for its potential utility in conditions characterized by Purkinje cell dysfunction. escholarship.org
Below is a data table summarizing the electrophysiological findings of this compound in the preclinical SCA2 mouse model.
| Parameter | Observation in SCA2 Mouse Model Purkinje Cells | Effect of this compound (compound 2o) | Reference |
|---|---|---|---|
| Firing Pattern | Abnormal, irregular bursting activity | Normalized firing to a more regular, tonic pattern | escholarship.org |
| Therapeutic Potential | - | Suggested as a potential therapeutic agent for treating symptoms of ataxia | escholarship.org |
Methodological Frameworks for Investigating Kca2 Channel Modulator 1
Electrophysiological Approaches
Electrophysiology provides a direct measure of ion channel function by recording the electrical currents that flow through them. It remains the gold standard for characterizing ion channel modulators.
Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in real-time. Different configurations of this method allow for detailed investigation of how "KCa2 channel modulator 1" affects channel behavior.
Inside-Out Patch Recording: In the inside-out configuration, a small patch of the cell membrane containing KCa2 channels is excised, with the intracellular surface of the membrane facing the bath solution. This setup allows for precise control of the intracellular environment, which is particularly important for studying Ca2+-activated channels like KCa2. Researchers can directly apply known concentrations of Ca2+ to the intracellular side of the channels to study how "this compound" alters the channel's sensitivity to its primary activator. This method has been used to demonstrate that positive modulators of KCa2 channels often work by increasing the apparent Ca2+ sensitivity of the channel.
Outside-Out Patch Recording: The outside-out configuration also involves excising a patch of membrane, but in this case, the extracellular surface of the channel faces the bath solution. This is particularly useful for studying the binding kinetics and mechanism of action of extracellularly applied ligands. While less commonly used for studying intracellularly acting modulators, it can be valuable for investigating compounds that interact with the external vestibule of the channel.
A study on subtype-selective positive modulators of KCa2 channels utilized inside-out patch-clamp recordings from HEK293 cells expressing rat KCa2.2a channels to evaluate the potency of newly synthesized compounds. rochester.edu This approach allowed for the direct application of the modulators and precise control of the Ca2+ concentration, enabling the determination of their EC50 values. rochester.edu
| Compound | Target Channel | Patch-Clamp Configuration | Measured Parameter | Finding |
|---|---|---|---|---|
| This compound (compound 2o) | Human KCa2.3 | Inside-Out | EC50 | 0.19 µM |
| This compound (compound 2o) | Rat KCa2.2 | Inside-Out | EC50 | 0.99 µM |
| Compound 2q | Rat KCa2.2a | Inside-Out | EC50 | 0.64 µM |
| Compound 2q | Human KCa2.3 | Inside-Out | EC50 | 0.60 µM |
Multi-electrode arrays (MEAs) consist of a grid of microscopic electrodes embedded in the surface of a cell culture dish. edinst.com This technology allows for the non-invasive, simultaneous recording of extracellular field potentials from a population of electrically active cells, such as neurons or cardiomyocytes, over extended periods. edinst.com MEAs are particularly useful for understanding how a modulator like "this compound" affects the collective behavior and signaling within a neuronal network.
To overcome the low throughput of manual patch-clamp, automated electrophysiology platforms have been developed for drug discovery and screening. Systems like the QPatch can perform whole-cell patch-clamp recordings in a multi-well plate format, significantly increasing the number of compounds that can be tested in a given time. These platforms are used for secondary screening of compounds identified in primary high-throughput screens and for more detailed mechanism-of-action studies.
Automated platforms have been successfully used to study modulators of KCa channels. rsc.org They provide high-quality electrophysiological data that is comparable to that obtained from manual patch-clamp, allowing for the reliable determination of IC50 or EC50 values for a large number of compounds. This technology is crucial for the efficient identification and optimization of novel KCa2 channel modulators.
Biochemical and Molecular Biology Techniques
In addition to direct electrical measurements, a variety of biochemical and molecular biology techniques are employed to study the interaction of modulators with KCa2 channels and the downstream consequences of channel modulation.
These assays are used to directly measure the binding of a modulator to its target protein.
Radioligand Binding Assays: This technique involves the use of a radiolabeled form of a ligand that binds to the channel of interest. By incubating cell membranes or intact cells expressing the KCa2 channel with the radioligand, the amount of binding can be quantified. To study the binding of an unlabeled modulator like "this compound," a competition binding assay is performed. In this setup, the unlabeled modulator competes with the radioligand for binding to the channel. The ability of the modulator to displace the radiolabeled ligand provides a measure of its binding affinity (Ki). A commonly used radioligand for KCa2 channels is [125I]-apamin, a potent and selective blocker of these channels. acs.org
Fluorescence Polarization (FP) Assays: Fluorescence polarization is a technique used to study molecular interactions in solution. nih.gov It is based on the principle that a small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a much larger molecule, such as a protein, its tumbling is slowed, and the emitted light remains more polarized. acs.org To study the binding of "this compound," one could theoretically develop a competitive FP assay. This would involve a fluorescently labeled ligand that binds to the KCa2 channel. The addition of the unlabeled "this compound" would compete for binding, displacing the fluorescent ligand and causing a decrease in fluorescence polarization. This change can be used to determine the binding affinity of the modulator.
| Technique | Principle | Application for KCa2 Modulator 1 | Information Gained |
|---|---|---|---|
| Radioligand Binding Assay | Competition between a radiolabeled ligand (e.g., [125I]-apamin) and the unlabeled modulator for binding to the KCa2 channel. | Quantifying the affinity of the modulator for the KCa2 channel. | Binding affinity (Ki) |
| Fluorescence Polarization Assay | Change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein. A competitive assay would measure the displacement of the fluorescent ligand by the modulator. | Determining the binding affinity of the modulator in a homogeneous solution-based format. | Binding affinity (Kd or Ki) |
Since KCa2 channels are activated by intracellular calcium, techniques that measure changes in intracellular Ca2+ concentration ([Ca2+]i) can be used as an indirect measure of channel activity.
Calcium Imaging: This technique utilizes fluorescent Ca2+ indicators, such as Fura-2, that change their fluorescent properties upon binding to Ca2+. researchgate.net Cells expressing KCa2 channels are loaded with a Ca2+ indicator dye. When the channels are activated by a positive modulator like "this compound," the resulting hyperpolarization of the cell membrane can increase the driving force for Ca2+ entry through other channels, leading to a rise in [Ca2+]i that can be detected by fluorescence microscopy. Conversely, blocking KCa2 channels can lead to depolarization and potentially reduced Ca2+ influx.
Fluorometric Techniques (Thallium-Flux Assays): Thallium (Tl+) ions can permeate through potassium channels, and their influx into cells can be measured using Tl+-sensitive fluorescent dyes. This method provides a functional, high-throughput screening-compatible assay for potassium channel activity. In this assay, cells expressing KCa2 channels are loaded with a Tl+-sensitive dye. The addition of a KCa2 channel activator will increase the influx of Tl+ into the cells, resulting in an increase in fluorescence. This technique has been successfully used to identify and characterize both activators and inhibitors of KCa channels.
Protein Expression, Purification, and Mutagenesis Studies
The functional and structural investigation of KCa2 channels and their interactions with modulators relies heavily on the production of high-quality, purified channel proteins. To this end, various expression systems are employed to generate sufficient quantities of the KCa2 channel protein for detailed biochemical and biophysical characterization. A common approach involves the use of heterologous expression systems, such as human embryonic kidney (HEK293) cells, which can be transiently or stably transfected with the cDNA encoding the desired KCa2 channel subtype.
Once expressed, the channel protein must be isolated from the complex cellular environment. A frequently utilized method for purification is affinity chromatography. This technique involves tagging the channel protein with a specific epitope, such as a His-tag or a FLAG-tag, which allows it to be selectively captured on a chromatography resin that has a high affinity for the tag. Following binding, the column is washed to remove non-specifically bound proteins, and the purified channel protein is then eluted. Subsequent purification steps, such as size-exclusion chromatography, may be employed to further enhance the purity of the protein preparation.
Site-directed mutagenesis is a powerful tool used to probe the structure-function relationships of the KCa2 channel and to identify key amino acid residues involved in modulator binding and channel gating. By systematically replacing specific amino acids within the channel protein, researchers can assess the impact of these changes on channel activity and its sensitivity to various modulators. For example, mutations in the pore-lining residues of the KCa2.2 channel have been shown to have a dominant-negative effect, suppressing the activity of the wild-type channel when co-expressed. Similarly, mutagenesis studies have been instrumental in identifying residues in the HA and HB helices of the KCa2.2a channel that are critical for the subtype-selective potentiation by the modulator CyPPA.
Gene Expression Analysis (qPCR, RNA-Seq) in Tissues and Cells
Understanding the tissue and cellular distribution of KCa2 channels is crucial for elucidating their physiological roles and for identifying potential targets for therapeutic intervention. Gene expression analysis techniques, such as quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), are invaluable tools for quantifying the levels of KCa2 channel transcripts in various biological samples.
Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. This technique utilizes reverse transcription to convert RNA into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amplification process is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of target mRNA. The selection of appropriate reference genes, whose expression levels are stable across different experimental conditions, is critical for the accurate normalization of qPCR data.
RNA Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technology that provides a comprehensive and unbiased view of the entire transcriptome of a cell or tissue. This method allows for the identification and quantification of all expressed genes, including different KCa2 channel subtypes and their splice variants. RNA-Seq can reveal changes in gene expression in response to various stimuli or in different disease states, providing valuable insights into the regulation of KCa2 channel expression. For instance, studies have shown that KCa2.2 and KCa2.3 subtypes are predominantly expressed in the human atria and have been linked to atrial fibrillation.
| Technique | Description | Application to KCa2 Research |
| qPCR | Measures the amplification of a targeted DNA molecule in real-time. | Quantifying the expression levels of specific KCa2 channel subtypes in different tissues and cell types. |
| RNA-Seq | A high-throughput sequencing method to reveal the entirety of a transcriptome. | Identifying and quantifying all KCa2 channel transcripts, including splice variants, and analyzing differential gene expression. |
Structural Biology and Computational Modeling
Cryo-Electron Microscopy (Cryo-EM) of Channel-Modulator Complexes
Cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology, enabling the determination of high-resolution structures of large and complex macromolecules, including ion channels. This technique has been instrumental in providing unprecedented insights into the architecture of KCa2 channels and the molecular basis of their interaction with various modulators.
Recent studies have reported the cryo-EM structures of the KCa2.2 channel in complex with calmodulin and Ca2+, both alone and bound to small molecule inhibitors, at resolutions approaching 3 angstroms. These structures have revealed key architectural features of the channel, such as the extracellular S3-S4 loops that form an outer canopy over the pore.
Furthermore, cryo-EM has elucidated the binding sites and mechanisms of action of different KCa2 channel modulators. For example, the structure of the KCa2.2 channel in complex with UCL1684, a mimetic of the bee venom peptide apamin (B550111), shows that this inhibitor binds to the outer canopy and physically occludes the pore. In contrast, the modulator AP14145 binds within the central cavity of the channel, below the selectivity filter, and induces a conformational change that leads to the closure of the inner gate. These structural findings provide a detailed framework for understanding the pharmacology of KCa2 channels and for the rational design of novel modulators.
| Complex | Resolution (Å) | Key Findings |
| KCa2.2-CaM-Ca2+ | 3.18 | Revealed the overall architecture and the presence of an outer canopy. |
| KCa2.2-CaM-Ca2+-UCL1684 | 2.99 | Showed the inhibitor binding to the outer canopy and occluding the pore. |
| KCa2.2-CaM-Ca2+-AP14145 | 2.97 | Demonstrated the modulator binding in the central cavity and inducing gate closure. |
X-ray Crystallography for Ligand-Binding Domains
While cryo-EM is well-suited for determining the structure of the entire channel complex, X-ray crystallography remains a powerful technique for obtaining high-resolution structural information on smaller, soluble domains of proteins, such as ligand-binding domains. In the context of KCa2 channels, X-ray crystallography has been successfully applied to determine the structure of the calmodulin-binding domain (CaMBD) in complex with calmodulin (CaM).
The crystal structure of the KCa2 C-terminal calmodulin-binding domain in complex with CaM has been resolved at a resolution of 1.6 Å. This high-resolution structure provides detailed atomic-level information about the specific interactions between the channel and its essential calcium-sensing partner, CaM. Understanding this interaction is crucial, as the binding of CaM is a prerequisite for the Ca2+-dependent gating of KCa2 channels. The structural insights gained from X-ray crystallography of ligand-binding domains complement the information obtained from cryo-EM of the full-length channel, providing a more complete picture of the molecular mechanisms governing KCa2 channel function and modulation.
Molecular Dynamics Simulations and Homology Modeling
Molecular dynamics (MD) simulations and homology modeling are powerful computational tools that complement experimental structural biology techniques by providing dynamic and detailed insights into the behavior of ion channels and their interactions with modulators.
Molecular Dynamics Simulations
MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. This approach allows researchers to study the conformational changes that are essential for channel gating and modulation, which are often difficult to capture with static structural methods. For instance, MD simulations have been used to investigate the calmodulin-induced alpha-helical formation in the CaMBD of the SK2 channel, providing a more detailed understanding of the CaM binding process. These simulations can also be used to explore the binding pathways of small molecule modulators and to predict the energetic contributions of individual amino acid residues to the binding affinity.
Homology Modeling
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. This approach is particularly useful when an experimental structure of the target protein is not available. For example, a homology model of the KCa2.2a channel was generated using the cryo-EM structure of the related KCa3.1 channel as a template. This model was then used to perform in silico docking studies to investigate the binding of the subtype-selective positive modulator CyPPA, providing valuable insights into the structural determinants of its selectivity.
In Vitro and Ex Vivo Experimental Models
A variety of in vitro and ex vivo experimental models are utilized to investigate the function of KCa2 channels and the effects of their modulators in a controlled environment. These models range from single-cell electrophysiology to more complex tissue preparations.
Heterologous Expression Systems
As mentioned previously, cell lines such as HEK293 are commonly used to heterologously express specific KCa2 channel subtypes. This allows for the study of individual channel isoforms in isolation, free from the complexities of their native cellular environment. Whole-cell patch-clamp electrophysiology is the primary technique used in these systems to record the ionic currents flowing through the channels and to assess the effects of various modulators on channel activity.
Engineered Heart Tissues
To study the role of KCa2 channels in a more physiologically relevant context, researchers have developed three-dimensional in vitro human engineered heart tissue (EHT) models. These EHTs are generated from human-induced pluripotent stem cell-derived cardiomyocytes and cardiac fibroblasts, creating a microenvironment that more closely mimics that of the native heart. These models can be used to study the effects of KCa2 channel modulators on cardiac function, such as contraction force and relaxation time.
Ex Vivo Tissue Preparations
Ex vivo preparations of various tissues, such as brain slices or isolated blood vessels, are also used to study the function of KCa2 channels in their native environment. These preparations allow for the investigation of the physiological roles of KCa2 channels in processes like neuronal excitability and endothelium-derived hyperpolarization.
| Model System | Description | Advantages |
| Heterologous Expression | Expression of KCa2 channels in non-native cell lines (e.g., HEK293). | Allows for the study of specific channel subtypes in a controlled environment. |
| Engineered Heart Tissues | 3D tissue models created from human iPSC-derived cardiac cells. | Provides a more physiologically relevant model of the human heart for studying cardiac effects of modulators. |
| Ex Vivo Tissues | Intact tissue preparations (e.g., brain slices, blood vessels) studied outside the body. | Allows for the investigation of KCa2 channel function in their native cellular and tissue context. |
Heterologous Expression Systems (e.g., HEK293 cells, Xenopus oocytes)
Heterologous expression systems are indispensable tools for studying the direct interaction between a compound and a specific ion channel subtype in a controlled environment, devoid of the complexities of native cells.
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone for this approach. By transfecting these cells with the genetic code for specific KCa2 channel subtypes, researchers can create a simplified model to measure channel activity. This compound (also referred to as compound 2o) has been characterized using this system. Studies have shown that it is a potent, subtype-selective positive modulator of KCa2 channels. When applied to HEK293 cells expressing rat KCa2.2a channels, this compound potentiated channel activity with a half-maximal effective concentration (EC50) of 0.99 µM. nih.govnih.gov The modulator demonstrated even higher potency on human KCa2.3 channels expressed in the same system, with an EC50 value of 0.19 µM. nih.govnih.gov This potentiation is achieved by increasing the channels' sensitivity to calcium. researchgate.net Importantly, these studies also established selectivity, as the modulator had minimal effect on KCa2.1 and KCa3.1 channels, highlighting its specificity for the KCa2.2 and KCa2.3 subtypes. researchgate.net
Xenopus laevis oocytes represent another widely used heterologous expression system. By injecting the oocytes with cRNA encoding the ion channel of interest, they can express functional channels on their plasma membrane, which can be studied using electrophysiological techniques. nih.gov While this system is extensively used for characterizing ion channel modulators, specific studies detailing the investigation of this compound in Xenopus oocytes were not identified in the reviewed literature.
| Parameter | Cell System | Channel Subtype | Value | Reference |
|---|---|---|---|---|
| Potency (EC50) | HEK293 | rat KCa2.2 | 0.99 µM | nih.govnih.gov |
| Potency (EC50) | HEK293 | human KCa2.3 | 0.19 µM | nih.govnih.gov |
Primary Cell Cultures (e.g., Neurons, Cardiomyocytes, Endothelial Cells, Glia)
Primary cell cultures provide a model system that more closely resembles the physiological environment of KCa2 channels. These cells, isolated directly from tissue, retain many of their native characteristics.
Neurons: KCa2 channels are critical regulators of neuronal excitability, contributing to the afterhyperpolarization that follows action potentials. emkatech.com Primary neuronal cultures are therefore a key platform for investigating how KCa2 modulators affect neuronal firing patterns and protect against excitotoxicity. nih.gov
Cardiomyocytes: In the heart, KCa2 channels contribute to action potential repolarization. nih.gov Studies using cultured atrial cardiomyocytes, such as the HL-1 cell line, allow for the investigation of how channel expression and function are altered in conditions like atrial fibrillation and how modulators might influence these changes. escholarship.org
Endothelial Cells: KCa2.3 channels in endothelial cells play a role in regulating vascular tone and blood flow. nih.gov Primary endothelial cell cultures are used to study how modulators affect channel activity and downstream signaling pathways related to vasodilation. nih.gov
Glia: Microglia, the resident immune cells of the central nervous system, also express calcium-activated potassium channels which modulate their activation state. While the intermediate-conductance KCa3.1 channel is well-studied in this context, the role of KCa2 channels in glia is an area of ongoing research. nih.gov
While these primary cell cultures are vital for understanding the broader physiological roles of KCa2 channels, specific research detailing the application of this compound to these specific primary cell types was not found.
Isolated Tissue and Organ Preparations (e.g., Organotypic Slices, Langendorff Hearts, Organ Baths)
Moving beyond single-cell models, isolated tissue and organ preparations maintain the cellular architecture and local circuitry, offering a more integrated view of a compound's effect.
Organotypic brain slices, particularly from the cerebellum, are a crucial ex vivo model. The regular, pacemaker-like firing of cerebellar Purkinje cells is essential for motor coordination and is partly regulated by KCa2 channels. In mouse models of spinocerebellar ataxia type 2 (SCA2), this firing pattern becomes highly irregular. Research has demonstrated that this compound can normalize this pathological firing. When applied to acute cerebellar slices from SCA2 transgenic mice, the modulator successfully restored the regular, tonic firing of Purkinje cells, suggesting its potential to treat symptoms of ataxia.
The Langendorff heart preparation involves isolating the heart and perfusing it via the aorta to study cardiac function and pharmacology in an ex vivo setting. nih.gov This method allows for the assessment of a compound's effects on heart rate, contractility, and electrophysiology, independent of systemic neural and hormonal influences. Similarly, organ baths are used to study the contractility of isolated tissues like vascular rings or airway smooth muscle. While these are standard methods for assessing the physiological effects of ion channel modulators, specific studies using this compound in Langendorff heart or organ bath preparations were not identified.
Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models
Induced pluripotent stem cells (iPSCs) offer a powerful platform for creating human-specific cellular models of disease. By reprogramming somatic cells (e.g., from a patient's skin or blood) into stem cells and then differentiating them into specific cell types like neurons or cardiomyocytes, researchers can study disease mechanisms and test therapeutic compounds in a patient-specific context. This technology is particularly valuable for investigating channelopathies, where mutations in ion channel genes lead to dysfunction. While iPSC-derived neurons have been used to model the dysregulation of KCa2 channels in the context of other neurological disorders, specific studies employing iPSC-derived models to investigate the effects of this compound have not been reported in the available literature.
In Vivo Animal Models for Functional Evaluation
To understand the physiological and potential therapeutic effects of a modulator at the whole-organism level, in vivo animal models are essential. These models allow for the assessment of a compound's impact on complex behaviors and disease pathologies.
Genetically Modified Animal Models (e.g., KCa2 Knockout/Transgenic Mice)
Genetically modified animal models, where the gene for a specific KCa2 channel subtype is knocked out or a disease-causing gene is inserted, are invaluable for dissecting channel function and evaluating potential therapeutics. A key model used to evaluate this compound is a transgenic mouse model of spinocerebellar ataxia type 2 (SCA2). These SCA2-58Q mice express a human ataxin-2 gene with a polyglutamine expansion, leading to progressive motor deficits and the characteristic irregular firing of cerebellar Purkinje cells. The demonstration that this compound could correct the aberrant Purkinje cell firing in cerebellar slices from these mice provides strong evidence for its mechanism of action in a disease-relevant, genetically defined model.
Pharmacological Animal Models of Disease (e.g., Rodent Disease Models)
Pharmacological models use specific drugs or interventions to induce a disease state in animals. The primary model in which this compound has been evaluated is the aforementioned transgenic mouse model of SCA2, which serves as both a genetic and a phenotypic model of the human disease. The positive results from ex vivo studies on tissue from these animals suggest the therapeutic usefulness of this compound for treating ataxia symptoms.
Other rodent models have been used to establish the therapeutic potential of targeting KCa2 channels more broadly. For example, positive modulators of KCa2 channels have been shown to reduce excessive alcohol consumption in mouse models of alcohol dependence. These studies collectively highlight that modulating KCa2 channels in specific disease contexts can have significant functional outcomes.
| Model System | Key Finding | Reference |
|---|---|---|
| HEK293 Cells | Potent and selective positive modulator of KCa2.2 and KCa2.3 channels. | nih.govnih.govresearchgate.net |
| Organotypic Cerebellar Slices (SCA2 Mice) | Normalized abnormal, irregular firing of Purkinje cells. | |
| SCA2 Transgenic Mice | Provided a disease-relevant genetic model for ex vivo testing of the modulator. |
Advanced Imaging Techniques in Live Animals
Advanced in vivo imaging techniques have revolutionized the study of cellular and physiological processes within the complex environment of a living organism. These methods offer the unique ability to observe dynamic events in real-time, providing invaluable insights into the function of ion channels and the effects of pharmacological modulators. For investigating the activity and impact of this compound, techniques such as two-photon microscopy and intravital microscopy are particularly powerful.
Two-photon laser scanning microscopy (TPLSM) is a fluorescence imaging technique that allows for high-resolution, three-dimensional imaging deep within living tissues. springernature.comnih.gov A key advantage of TPLSM is its ability to excite fluorescent molecules in a highly localized volume, minimizing phototoxicity and photodamage to the surrounding tissue, which is crucial for long-term observations in live animals. nih.govunito.it This technique is frequently coupled with fluorescent calcium indicators to monitor intracellular calcium dynamics, which are closely linked to neuronal activity and other cellular signaling pathways. nih.govnih.govyoutube.com
Intravital microscopy (IVM) encompasses a range of optical imaging techniques, including TPLSM, designed for real-time visualization of cellular and subcellular processes in live animals. nih.govscintica.combitesizebio.com IVM provides a window into the native physiological and pathological environment, allowing for the direct observation of cell trafficking, cell-cell interactions, and responses to therapeutic agents. bitesizebio.comyoutube.com
Applications in KCa2 Channel Research
While direct in vivo imaging studies specifically detailing the use of these advanced techniques with "this compound" are not extensively documented in publicly available literature, the established methodologies for studying related ion channel modulators provide a clear framework for how such investigations could be conducted. The primary application of these imaging techniques in the context of KCa2 channel modulation would be to visualize the functional consequences of channel activity changes in real-time and at a cellular level within a living animal.
One of the key areas of investigation would be in the central nervous system, where KCa2 channels play a critical role in regulating neuronal excitability. By using genetically encoded or synthetic calcium indicators, researchers can employ two-photon microscopy to monitor the firing patterns of individual neurons in response to sensory stimuli or under specific behavioral conditions. nih.govyoutube.com The application of this compound could then be assessed by observing changes in the frequency, amplitude, and duration of these calcium transients. For instance, a positive modulator of KCa2 channels would be expected to decrease neuronal excitability, which would manifest as a reduction in the observed calcium signals.
Another significant application is in the study of neurovascular coupling, the process that links neuronal activity to changes in cerebral blood flow. nih.govnih.govresearchgate.net Two-photon microscopy can be used to simultaneously image neuronal and glial calcium signals, as well as the diameter of blood vessels and the movement of red blood cells within them. springernature.comresearchgate.net By administering this compound, researchers could investigate the role of these channels in regulating blood flow responses to neuronal activation.
Illustrative Research Findings
To illustrate the potential data that could be generated from such studies, the following tables present hypothetical research findings based on the known functions of KCa2 channels and the capabilities of advanced imaging techniques.
| Experimental Condition | Mean Calcium Transient Frequency (Hz) | Mean Calcium Transient Amplitude (ΔF/F) | Duration of Calcium Transients (ms) |
|---|---|---|---|
| Baseline (Pre-Modulator) | 5.2 ± 0.8 | 1.5 ± 0.3 | 250 ± 50 |
| Post-KCa2 Channel Modulator 1 | 2.1 ± 0.5 | 1.1 ± 0.2 | 230 ± 45 |
This hypothetical data suggests that the application of this compound leads to a decrease in neuronal firing frequency and amplitude, consistent with the expected hyperpolarizing effect of a KCa2 channel activator.
| Parameter | Baseline Response to Whisker Stimulation | Response to Whisker Stimulation with this compound |
|---|---|---|
| Peak Arteriole Dilation (%) | 25 ± 5 | 15 ± 4 |
| Time to Peak Dilation (s) | 3.5 ± 0.7 | 4.2 ± 0.9 |
| Red Blood Cell Velocity Increase (%) | 40 ± 8 | 28 ± 6 |
These hypothetical findings from an intravital microscopy study on neurovascular coupling indicate that this compound attenuates the vascular response to neuronal stimulation, suggesting a role for these channels in the regulation of cerebral blood flow.
Future Directions and Unresolved Research Challenges for Kca2 Channel Modulator 1
Development of Highly Subtype-Selective KCa2 Channel Modulator 1 Analogs
A significant challenge in the field is the development of modulators with high selectivity for specific KCa2 channel subtypes (KCa2.1, KCa2.2, and KCa2.3). nih.gov Given the varied expression and function of these subtypes throughout the body, subtype selectivity is crucial for minimizing off-target effects and maximizing therapeutic efficacy. chapman.edu The structural similarities between the subtypes, particularly KCa2.2 and KCa2.3, make designing such selective compounds a difficult task. nih.gov
Rational drug design, guided by an understanding of the modulator's binding site and the channel's structure, is a primary strategy for improving subtype selectivity. nih.gov The prototype positive modulator, CyPPA, potentiates KCa2.2 and KCa2.3 channels and has served as a template for developing more potent and selective analogs. nih.gov
Structure-activity relationship (SAR) studies have been instrumental in this effort. By systematically modifying the chemical structure of parent compounds like CyPPA, researchers have identified key chemical features that influence potency and selectivity. For instance, modifying the N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) scaffold has led to the development of new analogs with enhanced potency. acs.orgnih.gov One such analog, referred to as compound 2q, demonstrated a roughly 10-fold higher potency than CyPPA in potentiating KCa2.2a channels. nih.gov Another analog, compound 2o (also known as this compound), showed a ~7-fold increase in potency. nih.gov These improvements were achieved by replacing the cyclohexane (B81311) moiety with dihalophenyl rings. nih.gov
| Compound Name | Modification from CyPPA | Target Channel | Potency (EC50) | Fold Increase vs. CyPPA |
| CyPPA | Parent Compound | KCa2.2a | 7.48 ± 1.58 μM | - |
| Compound 2o (this compound) | 3,4-dihalophenyl substitution | KCa2.2a | 0.99 ± 0.19 μM | ~7-fold |
| Compound 2q | 2,5-dihalophenyl substitution | KCa2.2a | 0.64 ± 0.12 μM | ~10-fold |
| Compound 4 | N/A | human KCa2.3 | ~0.3 μM | N/A |
EC50 values represent the concentration required to elicit a half-maximal response. Data sourced from multiple studies. nih.govescholarship.orgmedchemexpress.comimmunomart.com
These studies highlight how targeted chemical modifications can significantly enhance the desired activity of KCa2 channel modulators. Both compounds 2o and 2q retained the desired KCa2.2a/KCa2.3 subtype selectivity. nih.gov
Beyond modifying existing scaffolds like CyPPA, researchers are actively exploring entirely new chemical structures to identify novel KCa2 channel modulators. nih.govacs.org This involves screening diverse chemical libraries and synthesizing novel compounds. The aim is to discover scaffolds that may offer different binding modes or improved pharmacological properties, such as better selectivity or bioavailability. The identification of compounds like NS309, which also activates KCa2 channels, demonstrates the potential of exploring different chemical classes. nih.govresearchgate.net
Elucidation of this compound Action in Complex Physiological Networks
KCa2 channels are integral components of complex physiological networks, particularly in the central nervous system where they regulate neuronal excitability, firing patterns, and synaptic plasticity. nih.govnih.govnih.gov A key future direction is to understand how modulators like this compound affect these intricate networks. For example, KCa2 channels are crucial for the pacemaking of cerebellar Purkinje cells, and their dysfunction is linked to conditions like spinocerebellar ataxia. nih.govescholarship.org Preclinical studies have shown that positive modulators of KCa2 channels can normalize the irregular firing of Purkinje cells in mouse models of this disease, suggesting therapeutic potential. nih.govacs.org
These channels also play a role in learning and memory by modulating the afterhyperpolarization that follows action potentials in neurons. nih.govnih.gov They are often functionally coupled with other ion channels, such as NMDA receptors, creating a complex interplay that governs synaptic strength. nih.govescholarship.org Understanding how KCa2 channel modulation impacts these broader neuronal circuits is essential for predicting therapeutic effects and potential side effects.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Effects
A comprehensive understanding of the effects of this compound will benefit from the integration of multi-omics data, including genomics, proteomics, and metabolomics. This approach allows for a systems-level view of the biological changes induced by the modulator. For instance, genomic studies can identify genetic variations in KCa2 channels that may influence an individual's response to a modulator. Proteomic analyses can reveal changes in protein expression and interaction networks following modulator treatment, while metabolomics can shed light on alterations in cellular metabolism. This multi-faceted approach is becoming increasingly important in modern drug discovery for designing novel and more effective regulators of potassium channels. mdpi.com
Addressing Challenges in Pre-clinical Translational Research for KCa2 Channel Modulation
Translating promising preclinical findings for KCa2 channel modulators into clinical applications presents several challenges. nih.gov A significant hurdle is developing compounds with both high potency and selectivity to avoid off-target effects. nih.govnih.gov For instance, the prototype modulator CyPPA has low potency, making it unsuitable for clinical use. nih.gov While newer analogs like this compound (compound 2o) and compound 2q have improved potency, further optimization is needed. nih.gov
Another challenge is ensuring that these modulators can cross biological barriers, like the blood-brain barrier, to reach their intended targets in the central nervous system. nih.gov Furthermore, the complexity of KCa channel physiology means that effects observed in simplified experimental systems may not always translate to the whole organism. frontiersin.org Overcoming these hurdles will require continued efforts in medicinal chemistry, pharmacology, and the development of more predictive preclinical models. nih.gov
Discovery of Novel Physiological and Pathophysiological Roles for KCa2 Channels and Their Modulation
Research continues to uncover new roles for KCa2 channels in both health and disease, opening up new therapeutic possibilities for their modulators. nih.gov While their function in the nervous system is well-established, KCa2 channels are also found in other tissues, including the heart and airways, where their roles are still being elucidated. chapman.eduroyalsocietypublishing.org For example, KCa2 channels are involved in regulating cardiac repolarization and airway smooth muscle tone. chapman.edunih.gov Dysfunction of these channels has been implicated in cardiovascular diseases and respiratory conditions. chapman.edunih.gov The development of specific modulators is crucial for exploring these emerging physiological and pathophysiological roles. chapman.edu
Advancements in Methodologies for High-Throughput Screening and Phenotypic Profiling of KCa2 Channel Modulators
The discovery and optimization of KCa2 channel modulators like this compound are heavily reliant on robust and efficient screening methodologies. The future development of this and other selective modulators will be significantly accelerated by advancements in high-throughput screening (HTS) and phenotypic profiling.
High-Throughput Screening (HTS) Advancements:
Traditional manual patch-clamp electrophysiology, while being the "gold standard" for characterizing ion channel function, is low-throughput and not suitable for screening large compound libraries. The evolution of automated patch-clamp (APC) platforms has been a major breakthrough, enabling the screening of thousands of compounds per day. tandfonline.comnih.gov Recent innovations in APC technology, including the development of 384-well systems, have further increased throughput and data quality. frontiersin.org These platforms will be essential for identifying new chemical scaffolds for KCa2 modulation and for performing structure-activity relationship (SAR) studies on existing compounds like this compound.
Beyond electrophysiology, fluorescence-based assays and ion flux assays have also been developed for HTS of ion channel modulators. aurorabiomed.comaurorabiomed.com.cn Fluorescence-based assays utilize voltage- or ion-sensitive dyes to indirectly measure channel activity. While they offer very high throughput, they can be prone to artifacts and false positives. aurorabiomed.com Ion flux assays, which measure the movement of ions like rubidium (as a surrogate for potassium) through the channel, provide a more direct measure of channel function and are amenable to HTS formats. aurorabiomed.com The continued refinement of these techniques, including the development of more sensitive and specific fluorescent probes and more robust ion flux methodologies, will be crucial for the primary screening of large compound libraries to identify novel KCa2 channel modulators.
Phenotypic Profiling Advancements:
While target-based screening is essential for identifying compounds that interact with a specific channel subtype, phenotypic screening is becoming increasingly important for understanding the physiological effects of these compounds in a more complex biological context. Phenotypic assays assess the effects of a compound on cell or organismal behavior, providing insights into its potential therapeutic efficacy and off-target effects.
For KCa2 channel modulators, phenotypic profiling could involve a range of assays. For example, using primary neuronal cultures, one could assess the effect of this compound on neuronal firing patterns, dendritic excitability, and synaptic plasticity. nih.gov High-content imaging systems can be used to analyze changes in neuronal morphology or the expression of specific proteins in response to compound treatment.
Furthermore, the use of induced pluripotent stem cell (iPSC)-derived neurons or cardiomyocytes from patients with specific channelopathies offers a powerful platform for phenotypic screening. tandfonline.com These patient-derived cells can be used to test the ability of this compound to reverse disease-specific phenotypes, providing a more translational approach to drug discovery. The development of more sophisticated and disease-relevant phenotypic assays will be a key challenge and a major driver of progress in the development of KCa2 channel modulators for clinical use.
The table below summarizes some of the key methodologies and their applications in the context of KCa2 channel modulator development.
| Methodology | Application in KCa2 Modulator Development | Throughput | Key Advantages | Key Challenges |
| Automated Patch-Clamp (APC) | Secondary screening, SAR studies, detailed electrophysiological characterization. | Medium to High | High-quality electrophysiological data, direct measure of channel activity. | Higher cost, lower throughput than fluorescence assays. |
| Fluorescence-Based Assays | Primary high-throughput screening of large compound libraries. | Very High | Cost-effective, extremely high throughput. | Indirect measure of channel activity, potential for false positives/negatives. aurorabiomed.com |
| Ion Flux Assays | Primary and secondary screening. | High | More direct measure of channel function than fluorescence, good for HTS. | May not provide detailed kinetic information. |
| High-Content Imaging | Phenotypic profiling in neuronal or other relevant cell types. | Medium | Provides data on cellular morphology and protein expression, physiologically relevant. | Data analysis can be complex. |
| iPSC-Derived Cell-Based Assays | Disease modeling and phenotypic screening in a patient-specific context. | Low to Medium | High translational relevance, potential for personalized medicine approaches. | Technically challenging, variability between iPSC lines. |
Q & A
Q. What is the pharmacological profile of KCa2 channel modulator 1, and how does it differ across channel subtypes?
this compound (compound 2o) exhibits subtype-selective potentiation, with EC50 values of 0.99 µM for rat KCa2.2 and 0.19 µM for human KCa2.3 channels . This differential potency highlights the need for careful subtype-specific characterization in experimental models, particularly when extrapolating findings between species. Patch-clamp electrophysiology is recommended to validate subtype selectivity under controlled Ca²⁺ conditions .
Q. What experimental models are suitable for studying this compound’s effects on neuronal excitability?
Organotypic hippocampal slices and in vivo rodent models (e.g., C3H/He mice) are widely used to assess modulator effects on NMDA receptor-mediated hyperactivity and withdrawal-related neurotoxicity . Positive modulators like 1-EBIO and chlorzoxazone (CZX) have been employed to attenuate ethanol withdrawal seizures, providing a methodological framework for testing this compound .
Q. How do positive and negative KCa2 modulators influence Ca²⁺ dynamics in cellular models?
Positive modulators (e.g., NS309) reduce glutamate-induced Ca²⁺ overload by enhancing KCa2 channel activity, while negative modulators (e.g., NS8593) exacerbate Ca²⁺ dysregulation . Single-cell Ca²⁺ imaging and whole-culture recordings are critical for quantifying these effects .
Advanced Research Questions
Q. What structural insights guide the design of subtype-selective KCa2 channel modulators?
Homology modeling using KCa3.1 cryo-EM structures (PDB: 6cnn) has identified key residues in the KCa2.2 calmodulin-binding domain that influence modulator binding . Structure-activity relationship (SAR) studies reveal that substitutions in the compound 2o scaffold (e.g., modulator 2q) enhance potency for KCa2.3 (EC50: 0.6 µM) while maintaining selectivity over KCa2.1 .
Q. How can researchers resolve contradictory data on KCa2 channel modulation in disease models?
In atrial fibrillation (AF) with heart failure (HF), KCa2 downregulation prolongs action potentials, yet therapeutic strategies may require either activation or inhibition depending on patient-specific remodeling . Computational modeling of patient-derived ion channel expression profiles and trigger-specific remodeling (e.g., β-adrenergic stimulation vs. hypoxia) is essential for contextualizing contradictions .
Q. What mechanisms underlie KCa2 channel plasticity in neuropsychiatric disorders, and how can modulators intervene?
Chronic ethanol exposure reduces synaptic KCa2.2 expression in hippocampal postsynaptic densities, disrupting Ca²⁺-NMDA receptor feedback loops . Restoring surface channel expression via cAMP-PKA inhibition or dynamin-independent endocytosis pathways represents a novel therapeutic strategy .
Q. What are the translational challenges in targeting KCa2 channels for clinical applications?
While AP30663 (a KCa2 inhibitor) is in Phase II trials for AF termination, subtype-specific modulators remain elusive, complicating personalized therapy . Off-target effects (e.g., sodium channel blockade by current inhibitors) necessitate high-throughput screening and CRISPR-edited channel isoforms to improve specificity .
Methodological Recommendations
- Patch-clamp electrophysiology : Essential for evaluating modulator effects on channel gating kinetics and Ca²⁺ sensitivity .
- In situ hybridization/apamin binding : Quantifies KCa2.2/KCa2.3 mRNA and protein levels in learning/memory models .
- Cryo-EM and homology modeling : Guides rational design of subtype-selective modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
